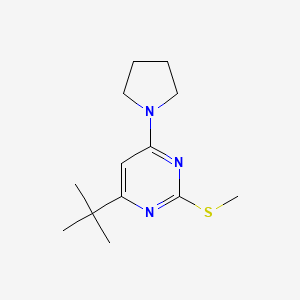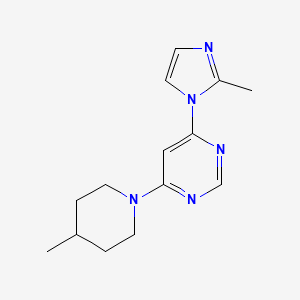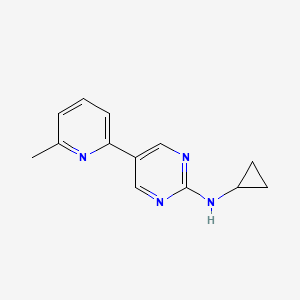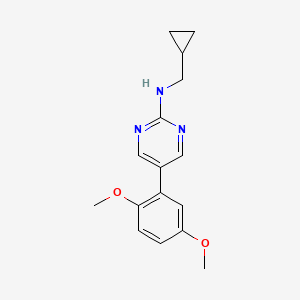
N-(cyclopropylmethyl)-5-(pyridin-4-yl)pyrimidin-2-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(cyclopropylmethyl)-5-(pyridin-4-yl)pyrimidin-2-amine, also known as CPM-PP, is a new synthetic compound that has been developed in recent years for a variety of scientific applications. It is a member of the pyrimidine family and is composed of a cyclopropylmethyl group and a pyridine ring. CPM-PP has a wide range of applications in the field of medicinal chemistry, biochemistry, and pharmacology.
Wissenschaftliche Forschungsanwendungen
N-(cyclopropylmethyl)-5-(pyridin-4-yl)pyrimidin-2-amine has been used in a variety of scientific research applications. It has been used as a tool to study the structure and function of proteins, as well as to study the effects of various drugs on the body. It has also been used to study the effects of various environmental toxins on the body. In addition, N-(cyclopropylmethyl)-5-(pyridin-4-yl)pyrimidin-2-amine has been used in the development of new drugs and in the study of drug metabolism.
Wirkmechanismus
N-(cyclopropylmethyl)-5-(pyridin-4-yl)pyrimidin-2-amine works by binding to specific proteins in the body and altering their structure and function. It has been found to bind to and modulate the activity of several different proteins, including enzymes, ion channels, and receptors. By binding to these proteins, N-(cyclopropylmethyl)-5-(pyridin-4-yl)pyrimidin-2-amine can alter their activity and thus affect the biochemical and physiological processes of the body.
Biochemical and Physiological Effects
N-(cyclopropylmethyl)-5-(pyridin-4-yl)pyrimidin-2-amine has been found to have a variety of biochemical and physiological effects. It has been found to modulate the activity of several different enzymes, including those involved in metabolism, detoxification, and signal transduction. It has also been found to modulate the activity of ion channels and receptors, which can affect the flow of ions and other molecules in and out of cells. In addition, N-(cyclopropylmethyl)-5-(pyridin-4-yl)pyrimidin-2-amine has been found to have anti-inflammatory, antioxidant, and neuroprotective effects.
Vorteile Und Einschränkungen Für Laborexperimente
N-(cyclopropylmethyl)-5-(pyridin-4-yl)pyrimidin-2-amine has several advantages for use in lab experiments. It is easy to synthesize, is relatively non-toxic, and can be used in a variety of different applications. However, it also has some limitations. It is not very stable in solution, and it can be difficult to control the concentration of N-(cyclopropylmethyl)-5-(pyridin-4-yl)pyrimidin-2-amine in a solution. In addition, N-(cyclopropylmethyl)-5-(pyridin-4-yl)pyrimidin-2-amine is not very soluble in water, which can limit its use in some applications.
Zukünftige Richtungen
The potential future directions for N-(cyclopropylmethyl)-5-(pyridin-4-yl)pyrimidin-2-amine are numerous. It could be used in the development of new drugs, as well as in the study of drug metabolism. It could also be used to study the effects of various environmental toxins on the body, as well as to study the structure and function of proteins. In addition, N-(cyclopropylmethyl)-5-(pyridin-4-yl)pyrimidin-2-amine could be used to study the effects of various drugs on the body, as well as to study the effects of various dietary components on the body. Finally, N-(cyclopropylmethyl)-5-(pyridin-4-yl)pyrimidin-2-amine could be used to study the effects of various hormones on the body.
Synthesemethoden
N-(cyclopropylmethyl)-5-(pyridin-4-yl)pyrimidin-2-amine is synthesized through a process known as the Barton-McCombie reaction. This reaction involves the reaction of a cyclopropylmethyl halide with a pyrimidine to form the desired product. The reaction is typically carried out in an organic solvent such as dimethylformamide (DMF) at room temperature. The reaction is typically completed in a few hours and yields the desired product in high yield.
Eigenschaften
IUPAC Name |
N-(cyclopropylmethyl)-5-pyridin-4-ylpyrimidin-2-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N4/c1-2-10(1)7-15-13-16-8-12(9-17-13)11-3-5-14-6-4-11/h3-6,8-10H,1-2,7H2,(H,15,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XVEIKKBBVDUASY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1CNC2=NC=C(C=N2)C3=CC=NC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(cyclopropylmethyl)-5-(pyridin-4-yl)pyrimidin-2-amine | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-{[4-(5-fluoro-2,6-dimethylpyrimidin-4-yl)piperazin-1-yl]methyl}-1-methyl-1,2-dihydropyridin-2-one](/img/structure/B6441608.png)


![4-[6-tert-butyl-2-(methylsulfanyl)pyrimidin-4-yl]thiomorpholine](/img/structure/B6441617.png)
![5-fluoro-2,4-dimethyl-6-[4-(4-methylpyrimidin-2-yl)piperazin-1-yl]pyrimidine](/img/structure/B6441623.png)
![3-{4-[(1-methyl-2-oxo-1,2-dihydropyridin-4-yl)methyl]-1,4-diazepan-1-yl}-1??,2-benzothiazole-1,1-dione](/img/structure/B6441628.png)
![5-fluoro-4-[4-(5-fluoropyrimidin-2-yl)piperazin-1-yl]-2,6-dimethylpyrimidine](/img/structure/B6441630.png)
![6-[4-(1,1-dioxo-1??,2-benzothiazol-3-yl)-1,4-diazepan-1-yl]pyridine-3-carbonitrile](/img/structure/B6441640.png)
![2-(azetidin-1-yl)-5-[4-(trifluoromethyl)phenyl]pyrimidine](/img/structure/B6441642.png)
![4-[6-(4-methyl-1H-pyrazol-1-yl)pyrimidin-4-yl]morpholine](/img/structure/B6441658.png)

![4-[6-(2-methyl-1H-imidazol-1-yl)pyrimidin-4-yl]thiomorpholine](/img/structure/B6441667.png)

![N-[(1-hydroxycyclopentyl)methyl]-2,3-dimethoxybenzamide](/img/structure/B6441673.png)